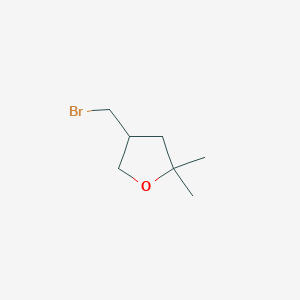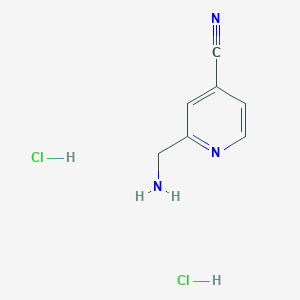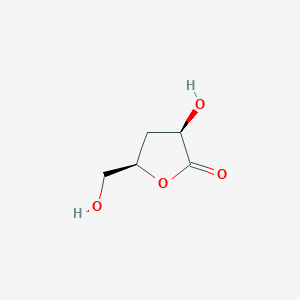
1-(cyclopropylmethyl)-1H-pyrazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-1H-pyrazol-4-amine hydrochloride, also known as CPMA, is an important organic compound used in a variety of scientific research applications. CPMA is a non-steroidal anti-inflammatory drug (NSAID) that has been used in laboratory experiments to study the effects of inflammation on cells. This compound has been studied extensively and has been found to have a number of biochemical and physiological effects. We will also discuss potential future directions for research involving CPMA.
Applications De Recherche Scientifique
1-(cyclopropylmethyl)-1H-pyrazol-4-amine hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of inflammation on cells, as well as to study the effects of drugs on the body. It has also been used to study the effects of certain hormones on the body, and to study the effects of certain drugs on the brain. In addition, this compound has been used to study the effects of certain drugs on the cardiovascular system and to study the effects of certain drugs on the immune system.
Mécanisme D'action
1-(cyclopropylmethyl)-1H-pyrazol-4-amine hydrochloride works by blocking the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation, pain, and fever. By blocking the activity of COX enzymes, this compound reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever, as well as to reduce the risk of cardiovascular disease. In addition, it has been found to reduce the risk of certain cancers, including breast cancer and colorectal cancer. It has also been found to have antioxidant effects, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclopropylmethyl)-1H-pyrazol-4-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been found to be safe and effective for use in laboratory experiments. One of the main drawbacks of using this compound in laboratory experiments is that it can be difficult to control the concentration of the compound in the experiments. Additionally, this compound can be toxic in high doses, so it is important to use caution when working with it in the laboratory.
Orientations Futures
There are a number of possible future directions for research involving 1-(cyclopropylmethyl)-1H-pyrazol-4-amine hydrochloride. One potential direction is to further explore the effects of this compound on inflammation, pain, and fever. Another potential direction is to explore the effects of this compound on the cardiovascular system and the immune system. Additionally, further research could be conducted to explore the effects of this compound on certain types of cancer, such as breast cancer and colorectal cancer. Finally, further research could be conducted to explore the potential antioxidant effects of this compound.
Méthodes De Synthèse
1-(cyclopropylmethyl)-1H-pyrazol-4-amine hydrochloride is synthesized from the reaction of cyclopropylmethyl isocyanide and 1H-pyrazol-4-amine. The reaction occurs in the presence of a base such as sodium hydroxide or potassium hydroxide and a solvent such as ethanol or methanol. The reaction is typically carried out at room temperature and the product is purified by recrystallization.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c8-7-3-9-10(5-7)4-6-1-2-6;/h3,5-6H,1-2,4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPAREGIXSHLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
![1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers](/img/structure/B6599843.png)




![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans](/img/structure/B6599880.png)


![2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid](/img/structure/B6599893.png)
![1-{5-fluoro-4-[4-(3-methoxypropoxy)phenyl]pyrimidin-2-yl}-N-{3-methyl-1-azabicyclo[2.2.2]octan-3-yl}piperidine-4-carboxamide](/img/structure/B6599899.png)
